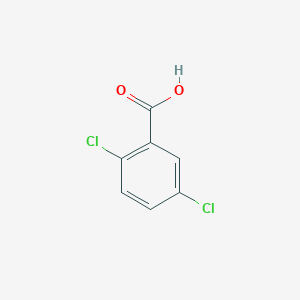

2,5-Dichlorobenzoic acid

Descripción general

Descripción

2,5-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It appears as white needle-like crystals or powder and is known for its use in various chemical reactions and industrial applications . This compound is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoic acid can be synthesized through several methods:

Chlorination of Benzoic Acid: One common method involves the chlorination of benzoic acid in the presence of a catalyst such as iron(III) chloride.

Hydrolysis of 2,5-Dichlorobenzoyl Chloride: Another method involves the hydrolysis of 2,5-dichlorobenzoyl chloride, which can be obtained by reacting p-dichlorobenzene with phosgene.

Industrial Production Methods:

Phosgene Method: This method involves reacting p-dichlorobenzene with phosgene to produce 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to form this compound.

Chloromethylation Method: This method involves the chloromethylation of p-dichlorobenzene followed by oxidation with potassium permanganate.

Análisis De Reacciones Químicas

2,5-Dichlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents to form a variety of products.

Reduction: It can be reduced by strong reducing agents.

Substitution: The chlorine atoms can be substituted by other groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, alcohols.

Major Products:

Oxidation Products: Various carboxylic acids and chlorinated derivatives.

Reduction Products: Chlorinated benzoic acids with fewer chlorine atoms.

Substitution Products: Amino or alkoxy derivatives of benzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2,5-DCBA is in organic synthesis. It serves as an intermediate in the production of herbicides and other agrochemicals. Notably, it is used to synthesize:

- Chloramben : A selective herbicide effective against a range of broadleaf weeds.

- 2,5-Dichloro-3-nitrobenzoic acid : Another important compound in herbicide development .

Table 1: Synthesis Applications of this compound

| Compound Synthesized | Application |

|---|---|

| Chloramben | Herbicide |

| 2,5-Dichloro-3-nitrobenzoic acid | Herbicide |

Biodegradation Studies

Research has shown that 2,5-DCBA can be biodegraded by specific bacterial strains. For instance, Pseudomonas aeruginosa JB2 has been identified as capable of degrading 2,5-DCBA under low oxygen conditions. This capability highlights the potential for bioremediation strategies using microbial communities to mitigate pollution from chlorinated compounds .

A study conducted by Kafilzadeh et al. (2012) isolated several bacterial strains from landfill soils that could utilize 2,5-DCBA as a carbon source. The results indicated that gram-negative bacteria like Klebsiella and Enterobacter were particularly effective at degrading this compound .

Table 2: Bacterial Strains Degrading this compound

| Bacterial Strain | Degradation Efficiency (%) | Notes |

|---|---|---|

| Klebsiella | 62 | Most effective strain |

| Corynebacterium | 48 | Significant degradation |

| Bacillus sp. | 14 | Least effective |

Analytical Applications

In analytical chemistry, 2,5-DCBA is utilized as a calibration standard for investigating reaction products in gas-phase studies. Its ability to react with hydroxyl radicals makes it valuable for studying atmospheric chemistry and pollutant degradation processes .

Case Study 1: Biodegradation in Landfill Environments

In a study performed at a landfill site in Shiraz, Iran, researchers isolated several bacterial strains capable of degrading 2,5-DCBA. The study employed high-performance liquid chromatography (HPLC) to measure degradation rates over time. The results demonstrated that the presence of specific nutrients enhanced the degradation efficiency of these bacteria .

Case Study 2: Herbicide Efficacy

The synthesis of chloramben from 2,5-DCBA was evaluated for its efficacy in controlling weed populations compared to other herbicides. Field trials indicated that chloramben exhibited lower phytotoxicity and maintained effectiveness even under adverse weather conditions such as rain .

Mecanismo De Acción

The mechanism of action of 2,5-dichlorobenzoic acid involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

2,5-Dichlorobenzoic acid can be compared with other chlorinated benzoic acids:

2,3-Dichlorobenzoic Acid: Similar in structure but with chlorine atoms at the 2nd and 3rd positions.

2,4-Dichlorobenzoic Acid: Chlorine atoms at the 2nd and 4th positions, used in different industrial applications.

3,5-Dichlorobenzoic Acid: Chlorine atoms at the 3rd and 5th positions, with different reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields .

Actividad Biológica

2,5-Dichlorobenzoic acid (2,5-DBA) is a chlorinated aromatic compound that has garnered attention for its various biological activities, particularly in the context of environmental microbiology and potential applications in agriculture. This article synthesizes current research findings regarding its biological activity, focusing on microbial degradation, toxicity assessments, and its role as a plant growth regulator.

This compound has the following chemical characteristics:

- Molecular Formula : CHClO

- CAS Number : 50-79-3

- Solubility : Moderately soluble in water.

Microbial Degradation

One of the most significant aspects of 2,5-DBA is its biodegradability by various bacterial strains. Research has identified several bacterial species capable of utilizing 2,5-DBA as a sole carbon source:

- Pseudomonas aeruginosa JB2 : This strain can degrade 2,5-DBA under low oxygen conditions. Long-term chemostat experiments have shown that variants of this strain can metabolize 2,5-DBA more efficiently than wild-type strains .

- Pseudomonas stutzeri KS25 : Isolated from contaminated environments, this strain also utilizes 2,5-DBA effectively, indicating its potential for bioremediation applications in polluted soils .

- Pseudomonas sp. CPE2 : This strain not only degrades 2,5-DBA but also produces catechol and chlorocatechol as intermediate metabolites during the degradation process .

Table 1: Summary of Bacterial Strains Degrading this compound

| Bacterial Strain | Source | Degradation Capability |

|---|---|---|

| Pseudomonas aeruginosa JB2 | Polluted Soil | Efficient degradation under low oxygen |

| Pseudomonas stutzeri KS25 | Contaminated Soil | Utilizes as sole carbon source |

| Pseudomonas sp. CPE2 | Various Environments | Produces catechol during degradation |

Toxicity Assessments

The toxicity of this compound has been evaluated through various studies:

Agricultural Applications

In agricultural contexts, this compound is utilized as a plant growth regulator and fungicide:

- Use as a Fungicide : It is primarily applied in grapevine grafting to enhance callus formation and prevent fungal infections .

- Regulatory Status : The European Food Safety Authority (EFSA) has reviewed its maximum residue levels (MRLs) and determined that significant residues are not expected in treated crops when used according to guidelines .

Table 2: Regulatory Overview of this compound Methylester

| Parameter | Details |

|---|---|

| Active Substance | This compound methylester |

| Primary Use | Plant growth regulator and fungicide |

| MRLs Established | No significant residues expected |

| Toxicity | Moderate oral toxicity in mammals |

Propiedades

IUPAC Name |

2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTQYSFCFOGITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024978 | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS] | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

574 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000447 [mmHg] | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

50-79-3, 35915-19-6 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4(or 2,5)-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7CMR0GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

304 to 309 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.